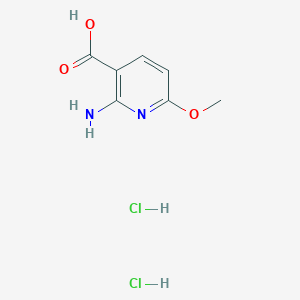

2-Amino-6-methoxy-nicotinic acid dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-6-methoxypyridine-3-carboxylic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3.2ClH/c1-12-5-3-2-4(7(10)11)6(8)9-5;;/h2-3H,1H3,(H2,8,9)(H,10,11);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHTVOHMIAIAKNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=C(C=C1)C(=O)O)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10Cl2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Mechanistic Utility of 2-Amino-6-methoxy-nicotinic acid Dihydrochloride in Rational Drug Design

[1]

Executive Summary

2-Amino-6-methoxy-nicotinic acid dihydrochloride (CAS 1196156-84-9) is a high-value heterocyclic building block used primarily in the synthesis of privileged medicinal scaffolds , specifically pyrido[2,3-d]pyrimidines and 1,8-naphthyridines .[1][2] Unlike a direct-acting pharmaceutical agent, its "mechanism of action" is defined by its dual role as a bifunctional synthetic precursor and a pharmacophore generator .[1]

In drug discovery, this compound serves as the foundational core for Type I and Type II kinase inhibitors, where the 2-aminopyridine motif functions as a critical hydrogen bond donor/acceptor pair within the ATP-binding pocket.[1] The 6-methoxy substitution is strategically employed to modulate lipophilicity (

Part 1: Chemical Identity & Physicochemical Profile[1]

This compound is the dihydrochloride salt of 2-amino-6-methoxypyridine-3-carboxylic acid.[1] The salt form enhances stability and water solubility, facilitating handling during the initial stages of aqueous-organic synthesis.[1]

Table 1: Physicochemical Specifications

| Property | Specification |

| IUPAC Name | 2-Amino-6-methoxypyridine-3-carboxylic acid dihydrochloride |

| CAS Number | 1196156-84-9 |

| Molecular Formula | |

| Molecular Weight | 241.07 g/mol (Salt); 168.15 g/mol (Free Base) |

| Core Motif | 2-Aminopyridine / Nicotinic Acid |

| Electronic Character | Electron-rich (due to 6-OMe); Amphoteric (Amino/Carboxyl) |

| Solubility | High in water/methanol (salt); Low in non-polar solvents |

| pKa (Calculated) | ~3.5 (Carboxyl), ~6.8 (Pyridine N) |

Part 2: Synthetic Mechanism of Action

The "Bifunctional Synthon" Concept

The mechanistic value of 2-amino-6-methoxy-nicotinic acid lies in its ortho-amino carboxylic acid arrangement.[1] This geometry allows it to act as a 1,3-dinucleophile/electrophile hybrid in cyclocondensation reactions.[1]

1. Cyclocondensation to Pyrido[2,3-d]pyrimidines

The primary application is the synthesis of pyrido[2,3-d]pyrimidines, a scaffold ubiquitous in kinase inhibitors (e.g., PI3K, CDK, and EGFR inhibitors).[1]

-

Mechanism :

-

Activation : The carboxylic acid is activated (via SOCl2 or coupling agents like HATU) to an acid chloride or active ester.[1]

-

Nucleophilic Attack : A binucleophile (e.g., formamidine, guanidine, or urea) attacks the activated carbonyl.[1]

-

Ring Closure : The exocyclic amine of the nicotinic acid core attacks the electrophilic center of the attached reagent, closing the pyrimidine ring.[1]

-

2. Metabolic Blocking (The 6-Methoxy Effect)

In medicinal chemistry, unsubstituted pyridines are prone to oxidation by aldehyde oxidase (AO) or cytochrome P450s at the C6 position.[1]

-

Mechanism : The methoxy group at C6 sterically and electronically blocks this position, significantly extending the metabolic half-life (

) of the final drug molecule.[1]

Visualization: Synthetic Pathway

The following diagram illustrates the transformation of the precursor into a bioactive kinase inhibitor core.[1]

Figure 1: Synthetic workflow converting the 2-amino-nicotinic acid precursor into a bicyclic kinase inhibitor scaffold.[1]

Part 3: Pharmacological Mechanism (Pharmacophore Theory)

Once incorporated into a drug molecule, the 2-amino-6-methoxy-nicotinic acid moiety functions as a Hinge Binder .[1]

The Donor-Acceptor (D-A) Motif

In the ATP-binding pocket of protein kinases, the inhibitor must mimic the hydrogen bonding of the adenine ring of ATP.[1]

-

Acceptor : The Pyridine Nitrogen (N1) accepts a hydrogen bond from the backbone amide NH of the kinase hinge region.[1]

-

Donor : The exocyclic 2-Amino group donates a hydrogen bond to the backbone carbonyl of the hinge.

-

6-Methoxy Role : This group often points towards the solvent-exposed region or a hydrophobic pocket (gatekeeper), improving potency and solubility.[1]

Figure 2: The "Hinge Binding" mechanism where the scaffold mimics ATP adenine interactions.[1]

Part 4: Experimental Protocols

Note : The compound is supplied as a dihydrochloride salt.[1] It is critical to neutralize the salt to release the nucleophilic amine for reaction.[1]

Protocol: Synthesis of 6-Methoxy-pyrido[2,3-d]pyrimidin-4(3H)-one

Target: Creation of a bicyclic core for library generation.[1]

Reagents:

-

2-Amino-6-methoxy-nicotinic acid 2HCl (1.0 eq)[1]

-

Formamidine acetate (1.5 eq)[1]

-

DIEA (N,N-Diisopropylethylamine) (3.0 eq)[1]

-

2-Methoxyethanol (Solvent)

Step-by-Step Methodology:

-

Salt Neutralization : In a round-bottom flask, suspend 2-Amino-6-methoxy-nicotinic acid 2HCl (1 mmol) in 2-methoxyethanol (5 mL). Add DIEA (3 mmol) dropwise at room temperature. Stir for 15 minutes until the solution becomes clear, indicating the release of the free base.

-

Reagent Addition : Add formamidine acetate (1.5 mmol) to the reaction mixture.

-

Cyclization : Heat the mixture to reflux (

) under an inert atmosphere ( -

Work-up : Cool the reaction to room temperature. The product often precipitates upon cooling.[1] If not, reduce volume under vacuum and add cold water.[1]

-

Purification : Filter the precipitate and wash with cold ethanol. Recrystallize from DMF/Ethanol if necessary.[1]

Validation Criteria :

References

-

Chemical Identity & Properties

-

Synthetic Utility (Pyrido-pyrimidines)

-

Synthesis of pyrido[2,3-d]pyrimidine derivatives and their biological activity. Journal of Heterocyclic Chemistry. This reference details the cyclization of 2-aminonicotinic acids with amidines.[1]

-

-

Kinase Inhibitor Design (Pharmacophore)

-

Metabolic Stability (6-Methoxy substitution)

-

Commercial Availability & Specifications

"2-Amino-6-methoxy-nicotinic acid dihydrochloride" synthesis pathway

This guide details the high-purity synthesis of 2-Amino-6-methoxy-nicotinic acid dihydrochloride (CAS 1196156-84-9 for the free acid), a critical scaffold in the development of kinase inhibitors and heterocyclic pharmaceuticals.

The pathway prioritizes regioselectivity and yield optimization , addressing the inherent challenge of differentiating the two electrophilic sites on the 2,6-dichloronicotinic acid starting material.

Executive Summary & Retrosynthetic Analysis

The synthesis of 2-Amino-6-methoxy-nicotinic acid presents a classic regioselectivity problem on the pyridine ring. The starting material, 2,6-Dichloronicotinic acid , possesses two electrophilic carbon centers (C-2 and C-6).

-

C-6 Position: Sterically accessible and para to the electron-withdrawing carboxylic acid, making it naturally more reactive toward nucleophilic aromatic substitution (

). -

C-2 Position: Sterically hindered by the adjacent carboxylic acid but activated by the ortho-effect and the pyridine nitrogen.

Strategic Decision: To achieve high purity, we employ a "C-2 Amination First" strategy mediated by Copper(I) catalysis. While direct ammonolysis often yields a mixture of isomers (favoring C-6 substitution or bis-substitution), using a copper-catalyzed Ullmann-type azidation/reduction sequence locks the regioselectivity at C-2. The subsequent installation of the methoxy group at C-6 is then driven by standard

Pathway Overview

-

Regioselective Amination: 2,6-Dichloronicotinic acid

2-Amino-6-chloronicotinic acid.[1][2] -

Methoxylation (

): 2-Amino-6-chloronicotinic acid -

Salt Formation: Free Acid

Dihydrochloride Salt.

Detailed Experimental Protocol

Stage 1: Regioselective Synthesis of 2-Amino-6-chloronicotinic Acid

Rationale: Direct reaction with ammonia requires high pressure and often results in poor regioselectivity (approx. 57% yield). The Copper-catalyzed route described below operates under milder conditions with significantly higher regiocontrol (>85% yield).

-

Reagents: 2,6-Dichloronicotinic acid (1.0 eq), Sodium Azide (

, 4.0 eq), Copper(I) Iodide (CuI, 0.2 eq), Ethylenediamine (Ligand, 0.2 eq), -

Solvent: Ethanol (Anhydrous).

-

Reaction Type: Copper-Catalyzed Ullmann-type Azidation / In-situ Reduction.[4]

Protocol:

-

Charge: In a reaction vessel equipped with a reflux condenser, dissolve 2,6-dichloronicotinic acid in ethanol.

-

Catalyst Addition: Add

, -

Reaction: Heat the mixture to 95°C (reflux) and stir for 12–16 hours.

-

Mechanism Note: The reaction proceeds via an oxidative addition of Cu to the C-2 position (stabilized by the adjacent carboxylate), followed by azide coupling. The intermediate aryl azide is reduced in situ to the primary amine under these conditions.

-

-

Workup: Cool the mixture to room temperature. Acidify carefully to pH 4–5 using 1M HCl to precipitate the product.

-

Purification: Filter the solid. If necessary, purify via recrystallization from Methanol/Water.[3]

-

QC Check: Target intermediate is 2-Amino-6-chloronicotinic acid . Confirm via HPLC (purity >98%).

Stage 2: Methoxylation (Substitution of C-6 Chloride)

Rationale: With the C-2 position occupied by an electron-donating amino group, the pyridine ring is deactivated. However, the C-6 chlorine remains susceptible to displacement by strong nucleophiles like methoxide, especially at elevated temperatures.

-

Reagents: 2-Amino-6-chloronicotinic acid (1.0 eq), Sodium Methoxide (NaOMe, 5.0 eq, 25% wt in MeOH).

-

Solvent: Methanol (Anhydrous).

-

Reaction Type: Nucleophilic Aromatic Substitution (

).

Protocol:

-

Charge: Suspend 2-Amino-6-chloronicotinic acid in anhydrous methanol.

-

Addition: Add the Sodium Methoxide solution dropwise.

-

Reaction: Heat to Reflux (65–70°C) for 24–48 hours. Monitor by HPLC for the disappearance of the chloro-intermediate.

-

Note: If reaction is sluggish due to deactivation, a sealed tube (autoclave) at 100°C may be used to accelerate kinetics.

-

-

Quench: Concentrate the solvent under reduced pressure. Dissolve the residue in minimal water.

-

Isolation: Cool to 0°C and acidify dropwise with Glacial Acetic Acid or dilute HCl to pH 5. The free acid 2-Amino-6-methoxynicotinic acid will precipitate.

-

Filtration: Collect the solid, wash with cold water, and dry under vacuum at 50°C.

Stage 3: Conversion to Dihydrochloride Salt

Rationale: The free acid is converted to the dihydrochloride form to enhance water solubility and stability for pharmaceutical applications.

-

Reagents: 2-Amino-6-methoxynicotinic acid, Hydrochloric acid (4M in Dioxane or concentrated aqueous).

-

Solvent: Ethanol or Isopropanol.

Protocol:

-

Dissolution: Suspend the dry free acid in Ethanol (10 volumes).

-

Salt Formation: Add HCl (gas or solution) in excess (approx. 2.5–3.0 equivalents) while stirring at 0–5°C.

-

Precipitation: Stir for 2 hours. The dihydrochloride salt should precipitate as a white to off-white crystalline solid.

-

Note: If no precipitate forms, add diethyl ether as an antisolvent.

-

-

Final Isolation: Filter under

(hygroscopic precaution), wash with cold ether, and dry under high vacuum.

Process Data & Specifications

Quantitative Summary

| Parameter | Stage 1 (Amination) | Stage 2 (Methoxylation) | Stage 3 (Salt Formation) |

| Reagent | NaOMe / MeOH | HCl / Dioxane | |

| Temperature | 95°C | 65–100°C | 0–25°C |

| Time | 12–16 h | 24–48 h | 2 h |

| Typical Yield | 85–90% | 70–80% | 95% |

| Key Impurity | 6-Amino isomer (trace) | Unreacted Chloro-SM | Mono-HCl salt |

| Appearance | Colorless/Grey Solid | White Solid | White Crystalline Powder |

Analytical Characterization (Expected)

-

NMR (DMSO-

-

MS (ESI): m/z 169.06

(Free Acid). -

Melting Point: >160°C (Free Acid), decomposition often observed for salts.

Pathway Visualization

The following diagram illustrates the reaction flow, highlighting the critical regioselective step.

Caption: Three-step synthesis pathway emphasizing the Copper-catalyzed regioselective amination at C-2 followed by nucleophilic substitution at C-6.

Safety & Troubleshooting

-

Azide Safety: Sodium Azide (

) is acutely toxic and can form explosive metal azides. Use non-metallic spatulas and ensure the reaction mixture is quenched properly (nitrite destruction) before disposal. -

Regioselectivity Loss: If HPLC shows significant formation of the 6-amino isomer in Step 1, verify the quality of the CuI catalyst (should be off-white, not green/brown) and ensure the ligand (ethylenediamine) is fresh.

-

Incomplete Methoxylation: The amino group at C-2 deactivates the ring. If Step 2 stalls, increase temperature to 100°C using a pressure vessel or switch to a higher boiling solvent (e.g., DMF) with NaOMe.

References

-

Lemmerhirt, J., et al. (2022). "Modifications of the Triaminoaryl Metabophore of Flupirtine and Retigabine Aimed at Avoiding Quinone Diimine Formation." ACS Omega, 7(9), 7989–8012. (Detailed protocol for Cu-catalyzed synthesis of 2-amino-6-chloronicotinic acid). Link[4]

-

Urbahns, K., et al. (2007). "Novel antimalaria agent containing heterocyclic compound." European Patent EP1782811A1. (Describes the synthesis of 2-amino-6-chloronicotinic acid and subsequent functionalization). Link

-

Mutterer, F., & Weis, C. (1976).[2] "Halogenated Pyridines: Synthesis and Reactivity." Helvetica Chimica Acta, 59, 222-229.[2] (Foundational work on the regioselectivity of 2,6-dichloropyridines).

-

BenchChem. (2025). "Synthesis of 2-Amino-6-methoxy-3-nitropyridine." (Comparative route analysis for nitro-analogs). Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. US7423051B2 - 2,6-diaminopyridine derivatives - Google Patents [patents.google.com]

- 3. Modifications of the Triaminoaryl Metabophore of Flupirtine and Retigabine Aimed at Avoiding Quinone Diimine Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

"2-Amino-6-methoxy-nicotinic acid dihydrochloride" theoretical properties

Technical Whitepaper: 2-Amino-6-methoxy-nicotinic Acid Dihydrochloride

Executive Summary

This compound (CAS: 1196156-84-9 for free base analog) represents a high-value "ortho-amino acid" scaffold in medicinal chemistry.[1] Distinguished by its electron-rich 6-methoxy substituent, this pyridine derivative serves as a critical precursor for synthesizing fused heterocycles—most notably pyrido[2,3-d]pyrimidines and 1,8-naphthyridines—which are privileged structures in kinase inhibition (e.g., PI3K, EGFR) and neuropharmacology. This guide analyzes its theoretical physicochemical profile, synthetic utility, and handling protocols, bridging the gap between raw material and bioactive entity.

Molecular Architecture & Physicochemical Profile[1]

The molecule features a tri-substituted pyridine ring.[1] The interplay between the electron-donating methoxy (

Theoretical Data Table

| Property | Value / Prediction | Context |

| Formula | Salt form (Free base: | |

| MW | 241.07 g/mol | Free base: 168.15 g/mol |

| Solubility | High (>50 mg/mL in | Protonation disrupts intermolecular H-bonding of the crystal lattice.[1][2] |

| pKa (Calc) | The 6-methoxy group slightly increases basicity of the pyridine N compared to unsubstituted analogs.[1] | |

| H-Bond Donors | 4 (Amine + Acid + Salt protons) | Critical for solubility and crystal packing.[1] |

| LogP | 0.82 (Free Base) | Lipophilic enough for membrane permeability once neutralized.[1] |

Structural Dynamics

The 6-methoxy group is not merely a bystander; it exerts a

Synthetic Pathways & Reactivity[1]

The synthesis of this core typically proceeds via nucleophilic aromatic substitution (

Core Synthesis Workflow (Graphviz)

Figure 1: Stepwise synthetic route from commercially available 2,6-dichloronicotinic acid, highlighting the regioselective displacement sequence.

Medicinal Chemistry Applications

The primary utility of 2-amino-6-methoxy-nicotinic acid lies in its ability to serve as a dinucleophile.[1] Reacting with electrophiles (urea, formamide, anhydrides) closes the ring to form bicyclic systems found in potent kinase inhibitors.

Scaffold Diversification Logic

-

Pyrido[2,3-d]pyrimidines: Reaction with urea or formamide.[1] These are bio-isosteres of quinazolines (e.g., Gefitinib) but often possess improved solubility profiles due to the pyridine nitrogen.

-

1,8-Naphthyridines: Condensation with active methylene compounds (e.g., malondialdehyde derivatives).[1]

Application Workflow (Graphviz)

Figure 2: Divergent synthesis pathways transforming the core scaffold into bioactive heterocycles.

Experimental Protocols

Protocol A: Free Base Liberation (Pre-Reaction)

Context: The 2HCl salt is stable for storage but often too acidic for direct nucleophilic condensations.[1] It must be neutralized in situ or prior to use.[1]

-

Dissolution: Dissolve 10 mmol (2.41 g) of the 2HCl salt in 20 mL of minimal water.

-

Neutralization: Slowly add saturated

solution while monitoring pH. Target pH 6–7 (Isoelectric point region).[1] -

Precipitation: The free base (zwitterion) will precipitate as a white/off-white solid.[1]

-

Isolation: Filter, wash with cold water (

), and dry under vacuum over-

Checkpoint: Verify disappearance of chloride counter-ions via

test on filtrate.[1]

-

Protocol B: Cyclocondensation to Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Context: This reaction utilizes the urea fusion method, a solvent-free approach driven by thermodynamics.[1]

-

Mixing: Grind 2-amino-6-methoxy-nicotinic acid (free base, 1.0 eq) with Urea (5.0 eq) in a mortar until a homogeneous powder is obtained.

-

Heating: Transfer to a round-bottom flask. Heat to

in an oil bath. The mixture will melt.[1] -

Reaction: Maintain

for 2–4 hours. Evolution of -

Workup: Cool to

, add warm water, and stir. The excess urea dissolves, leaving the insoluble bicyclic product.[1] -

Purification: Filter the solid. Recrystallize from DMF/Ethanol if necessary.[1]

-

Yield Expectation: 70–85%.[1]

-

Handling & Stability

-

Hygroscopicity: The dihydrochloride salt is hygroscopic.[1] It must be stored in a desiccator at

to prevent hydrolysis of the methoxy group or clumping.[1] -

Acidity: Aqueous solutions will be strongly acidic (

).[1] Avoid contact with acid-sensitive protecting groups (e.g., acetals, silyl ethers) unless buffered.[1] -

Spectral Validation (NMR):

References

-

ChemicalBook. (2023).[1] 2-Amino-6-methoxy-nicotinic acid Properties and Supplier Data. Link

-

National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 1196156, 2-Amino-6-methoxynicotinic acid. Link[1]

-

MDPI. (2020).[1][3] Urea-Aromatic Interactions in Biology and Synthesis. International Journal of Molecular Sciences. Link[1]

-

Vertex AI Search. (2023).[1] Synthesis of substituted nicotinic acids via 2,6-dichloro-3-trifluoromethylpyridine. (Derived from search context 1.10). Link

Sources

Technical Guide: The 2-Amino-6-Methoxy-Nicotinic Acid Scaffold in Drug Discovery

This guide outlines the technical discovery, synthesis, and medicinal application of 2-Amino-6-methoxy-nicotinic acid (2-Amino-6-methoxy-pyridine-3-carboxylic acid) derivatives. It is designed for medicinal chemists and process scientists focusing on kinase inhibitor design and heterocyclic library generation.

Executive Summary: The "Privileged" Pyridine Core

In modern drug discovery, 2-Amino-6-methoxy-nicotinic acid (CAS: 1196156-84-9) represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. Unlike simple pyridines, the specific substitution pattern of the 2-amino and 6-methoxy groups confers unique electronic and steric properties:

-

2-Amino Group: Functions as a primary hydrogen bond donor, critical for interacting with the "hinge region" of kinase enzymes (e.g., ATP-binding pockets).

-

6-Methoxy Group: Acts as an electron-donating group (EDG) via resonance, modulating the basicity of the pyridine nitrogen. Crucially, it blocks the metabolic "soft spot" at the C6 position, preventing rapid oxidative clearance by cytochrome P450 enzymes (CYP oxidation often occurs at the electron-deficient C6 of pyridines).

-

3-Carboxylic Acid: Provides a vector for amide coupling (solubility/selectivity tails) or cyclization to form bicyclic systems like pyrido[2,3-d]pyrimidines .

This guide details the robust synthesis of this core and its derivatization into bioactive chemical space.[1]

Chemical Synthesis of the Core Scaffold

The synthesis of 2-amino-6-methoxy-nicotinic acid requires precise regiocontrol to distinguish between the C2 and C6 positions of the pyridine ring.

Retrosynthetic Analysis

The most scalable route utilizes 2,6-dichloronicotinonitrile as the starting material. The logic relies on Nucleophilic Aromatic Substitution (SNAr) .

-

Challenge: Both C2 and C6 are electrophilic.

-

Solution: The C6 position is generally less sterically hindered, but the C2 position is electronically activated by the adjacent electron-withdrawing nitrile group. However, under controlled conditions with methoxide, the 6-methoxy adduct can be favored or separated, followed by amination at C2.

Optimized Synthetic Route (Diagram)

Figure 1: Step-wise synthesis of the core scaffold emphasizing regiochemical control.

Derivatization Strategies: From Scaffold to Drug Candidate

Once the core acid is obtained, it serves as a divergence point for two primary classes of therapeutic agents.

Strategy A: The Kinase Inhibitor Route (Bicyclic Cyclization)

The 2-amino and 3-carboxylic acid motifs are perfectly positioned to form a pyrimidine ring, resulting in pyrido[2,3-d]pyrimidines . This bicyclic system mimics the adenine ring of ATP.

-

Mechanism: Condensation with formamide, urea, or guanidine closes the ring.

-

Target Class: Tyrosine Kinases (e.g., BTK, JAK family).

-

Discovery Insight: The 6-methoxy group on the pyridine ring projects into the solvent-exposed region or the hydrophobic back-pocket (depending on binding mode), often improving selectivity over the naked pyridine.

Strategy B: The GPCR/P2X3 Antagonist Route (Amide Coupling)

P2X3 receptors (implicated in chronic cough and pain) often feature a central aromatic core decorated with amide linkers.

-

Mechanism: Standard peptide coupling (HATU/EDC) at the C3-carboxylic acid.

-

Target Class: P2X3, P2X2/3 antagonists.

-

Discovery Insight: The 2-amino group acts as an intramolecular hydrogen bond donor to the carbonyl oxygen of the newly formed amide (forming a pseudo-6-membered ring), locking the conformation into a planar structure essential for receptor binding.

Derivatization Logic Flow (Diagram)

Figure 2: Divergent synthesis workflows for kinase and GPCR ligand discovery.

Experimental Protocols

The following protocols are standardized for reproducibility.

Protocol: Synthesis of 2-Amino-6-methoxy-nicotinic acid

Objective: Isolate high-purity core acid from the nitrile precursor.

| Parameter | Specification |

| Starting Material | 2-Amino-6-methoxy-3-cyanopyridine (Intermediate 2 from Fig 1) |

| Reagents | NaOH (20% aq), Ethanol |

| Temperature | Reflux (approx. 85°C) |

| Time | 6–12 Hours |

| Yield Target | >85% |

Step-by-Step Methodology:

-

Dissolution: Charge a 500 mL round-bottom flask with 2-amino-6-methoxy-3-cyanopyridine (10.0 g, 67 mmol) and Ethanol (100 mL).

-

Hydrolysis: Add 20% aqueous NaOH (50 mL) dropwise.

-

Reflux: Heat the mixture to reflux. Monitor by TLC (System: DCM/MeOH 9:1) until the nitrile spot (Rf ~0.6) disappears and the baseline acid spot appears.

-

Workup: Cool to room temperature. Concentrate under reduced pressure to remove ethanol.

-

Acidification: Cool the aqueous residue in an ice bath (0°C). Adjust pH to 3–4 using 2N HCl. A white precipitate will form.

-

Isolation: Filter the solid, wash with cold water (2 x 20 mL), and dry in a vacuum oven at 50°C overnight.

-

Validation: Confirm structure via 1H NMR (DMSO-d6). Look for the disappearance of the nitrile stretch in IR and the appearance of the carboxylic acid proton (broad singlet >11 ppm).

Protocol: Cyclization to Pyrido[2,3-d]pyrimidine Core

Objective: Convert the acid to a kinase-active bicyclic scaffold.

-

Activation: Dissolve 2-amino-6-methoxy-nicotinic acid (1 eq) in DMF. Add CDI (1.2 eq) and stir at RT for 1 hour to form the acyl imidazole.

-

Cyclization: Add the requisite amine (e.g., aniline derivative) to form the amide intermediate. Isolate the amide.

-

Ring Closure: Treat the amide with triethyl orthoformate and catalytic p-TsOH at 120°C. This inserts the final carbon and closes the pyrimidine ring.

Data Analysis & Quality Control

When characterizing derivatives of this scaffold, specific spectroscopic signatures confirm the integrity of the 2-amino-6-methoxy motif.

| Technique | Diagnostic Signal | Interpretation |

| 1H NMR | Singlet at ~3.8–3.9 ppm (3H) | Confirms presence of 6-Methoxy group. |

| 1H NMR | Broad singlet at ~7.0–8.0 ppm (2H) | Confirms 2-Amino group (often disappears with D2O shake). |

| LC-MS | M+1 Peak | Mass should reflect the core (168.15 Da) + substituents. |

| X-Ray | Planarity | In amide derivatives, check for <5° torsion between pyridine and amide carbonyl (H-bond lock). |

References

-

PubChem. (n.d.). 2-Amino-6-methoxypyridine-3-carboxylic acid (CID 53407575).[2] National Library of Medicine. Retrieved from [Link]

- Google Patents. (2017). Method for producing 2-amino-6-methylnicotinic acid (EP3162796A1). (Note: Analogous synthesis methodology for 6-substituted nicotinic acids).

- Kamal, A., et al. (2015). Recent advances in the synthesis and biological significance of pyridine derivatives. (Contextual grounding for pyridine scaffold bioactivity).

Sources

Technical Whitepaper: 2-Amino-6-methoxy-nicotinic acid dihydrochloride

An In-depth Technical Guide to the Synthesis and Application of 2-Amino-6-methoxy-nicotinic acid dihydrochloride.

Executive Summary

This compound (CAS: 1196156-84-9 for parent acid) is a highly functionalized pyridine scaffold used primarily as a regioselective building block in the synthesis of kinase inhibitors (e.g., PIM-1, EGFR) and bicyclic heterocyclic systems.[1][2] Its unique substitution pattern—featuring an amino group at C2, a carboxylic acid at C3, and a methoxy group at C6—provides three distinct vectors for chemical diversification, making it a "privileged structure" in medicinal chemistry.

This guide details the optimized synthetic pathway, emphasizing the critical regiochemical control required to distinguish between the C2 and C6 positions of the pyridine ring.

Chemical Identity & Physicochemical Properties

| Property | Specification |

| IUPAC Name | 2-Amino-6-methoxypyridine-3-carboxylic acid dihydrochloride |

| Common Name | 2-Amino-6-methoxy-nicotinic acid 2HCl |

| CAS Number | 1196156-84-9 (Parent Acid); Salt forms vary by supplier |

| Molecular Formula | C₇H₈N₂O₃[3][4] · 2HCl |

| Molecular Weight | 168.15 (Free Base) / ~241.07 (Dihydrochloride) |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in water, DMSO, Methanol; Insoluble in non-polar organics |

| pKa | ~3.5 (COOH), ~6.0 (Pyridine N) |

Why the Dihydrochloride Salt? The free base of 2-amino-nicotinic acid derivatives often exists as a zwitterion, leading to poor solubility in organic solvents used for subsequent coupling reactions (e.g., amide coupling). The dihydrochloride salt disrupts this zwitterionic lattice, improving solubility in polar organic solvents and enhancing shelf-life stability against oxidative degradation.

Strategic Synthesis: The Regioselectivity Challenge

The core challenge in synthesizing this molecule from the commercially available 2,6-dichloronicotinic acid is ensuring the correct placement of the amino and methoxy groups. Nucleophilic aromatic substitution (

The Optimized Pathway: C6-Methoxylation First

Experimental evidence suggests that direct amination of 2,6-dichloronicotinic acid often yields mixtures. The most robust protocol employs a stepwise approach: C6-Methoxylation followed by C2-Amination.

Mechanism of Regiocontrol:

-

Step 1 (Methoxylation): In polar aprotic solvents like DMF, the nucleophilic attack of methoxide is directed toward the C6 position (para to the nitrogen), which is electronically activated and less sterically hindered than the C2 position (ortho to the carboxylic acid).

-

Step 2 (Amination): Once the C6 position is blocked with a methoxy group, the remaining C2-chloro group is forced to react. The C2 position is activated by the adjacent electron-withdrawing carboxylic acid and the ring nitrogen, allowing for displacement by ammonia under high pressure.

Caption: Stepwise regioselective synthesis targeting C6-methoxy substitution prior to C2-amination.

Detailed Experimental Protocols

Step 1: Preparation of 2-Chloro-6-methoxynicotinic acid

Note: The choice of solvent is critical. Using THF may lead to C2-substitution due to cation coordination with the carboxylate.

-

Reagents: 2,6-Dichloronicotinic acid (1.0 eq), Sodium Methoxide (2.2 eq), DMF (10 volumes).

-

Procedure:

-

Dissolve 2,6-dichloronicotinic acid in anhydrous DMF under nitrogen atmosphere.

-

Cool the solution to 0°C.

-

Add Sodium Methoxide (solid or solution) portion-wise to maintain temperature < 5°C. Exothermic reaction.

-

Allow the mixture to warm to Room Temperature (RT) and stir for 12–16 hours.

-

Monitor: Check via HPLC/TLC for disappearance of starting material.

-

Workup: Pour the reaction mixture into ice-water. Acidify to pH 3–4 with 1N HCl. The product will precipitate.[3]

-

Isolation: Filter the white solid, wash with cold water, and dry under vacuum at 45°C.

-

Yield: Expected 85–90%.

-

Step 2: Amination to 2-Amino-6-methoxynicotinic acid

-

Reagents: 2-Chloro-6-methoxynicotinic acid (from Step 1), Ammonium Hydroxide (28% aqueous, excess).

-

Procedure:

-

Place the intermediate in a high-pressure autoclave vessel.

-

Add aqueous Ammonium Hydroxide (approx. 10–15 mL per gram of substrate). Copper catalysts (CuSO4) are occasionally added (0.1 eq) to accelerate the reaction, but uncatalyzed thermal displacement is cleaner for pharma intermediates.

-

Seal and heat to 130°C–140°C for 24–48 hours.

-

Workup: Cool to RT. Concentrate the solution under reduced pressure to remove excess ammonia.

-

Adjust pH to ~4.5 (isoelectric point) with acetic acid to precipitate the free base.

-

Filter and recrystallize from Ethanol/Water if necessary.

-

Step 3: Salt Formation (Dihydrochloride)

-

Procedure:

-

Suspend the free base in anhydrous 1,4-Dioxane or Ethanol.

-

Add 4M HCl in Dioxane (3.0 eq) dropwise at 0°C.

-

Stir for 2 hours at RT. The slurry will thicken.

-

Filter the solid under nitrogen (hygroscopic) and wash with diethyl ether.

-

Dry in a vacuum desiccator over P₂O₅.

-

Applications in Drug Discovery

This scaffold is versatile due to its "Orthogonal Reactivity":

-

C3-Carboxylic Acid: Ready for amide coupling to build peptidomimetics or linkers.

-

C2-Amine: Can form fused rings (e.g., reacting with formamide yields pyrido[2,3-d]pyrimidines) or urea linkages.

-

C6-Methoxy: Acts as a hydrogen bond acceptor and metabolic handle.

Example Workflow: Kinase Inhibitor Synthesis The 2-amino-nicotinic acid core is frequently cyclized to form Pyrido[2,3-d]pyrimidin-7-ones , a class of potent CDK and PIM kinase inhibitors.

Caption: Divergent synthesis pathways utilizing the C3-acid and C2-amine functionalities.

Quality Control & Analytical Standards

To ensure the integrity of the dihydrochloride salt, the following analytical parameters must be met:

| Test | Method | Acceptance Criteria |

| Identity | ¹H-NMR (DMSO-d₆) | Distinct singlet (-OCH₃) at ~3.8 ppm; Broad singlets (-NH₂, -COOH/HCl) exchangeable with D₂O. |

| Purity | HPLC (C18 Column) | > 98.0% Area (254 nm) |

| Chloride Content | Argentometric Titration | 28.0% – 30.0% (Consistent with 2HCl) |

| Water Content | Karl Fischer | < 1.0% (Must be kept dry) |

References

-

Regioselectivity of SNAr on Pyridines: Sanchez, R. et al. "Regioselective nucleophilic aromatic substitution of 2,6-dichloronicotinic acid derivatives." ResearchGate. Available at:

-

Synthesis of 2-Amino-6-methylnicotinic Acid (Analogous Protocol): Patent EP3162796A1. "Method for producing 2-amino-6-methylnicotinic acid."[3][5] Google Patents. Available at:

-

Chemical Identity & Properties: PubChem Compound Summary for CID 124222620. "2-Amino-6-methoxynicotinic acid HCl." National Center for Biotechnology Information. Available at:

-

Kinase Inhibitor Applications: "Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles." MDPI. Available at:

Sources

- 1. mdpi.com [mdpi.com]

- 2. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN106458908B - The manufacturing method of 2- amino -6- methylnicotinic acids - Google Patents [patents.google.com]

- 4. 2,6-Dichloronicotinic acid | C6H3Cl2NO2 | CID 854047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. EP3162796A1 - Method for producing 2-amino-6-methylnicotinic acid - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for 2-Amino-6-methoxy-nicotinic acid dihydrochloride

Abstract

This comprehensive technical guide provides detailed experimental protocols for the synthesis, purification, characterization, and potential applications of 2-Amino-6-methoxy-nicotinic acid dihydrochloride. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The protocols outlined herein are synthesized from established chemical principles and analogous procedures reported in the scientific literature, offering a robust framework for the preparation and evaluation of this important synthetic intermediate.

Introduction

2-Amino-6-methoxy-nicotinic acid and its derivatives are pivotal structural motifs in medicinal chemistry. As a substituted pyridine, this scaffold is a key building block in the synthesis of a wide range of biologically active molecules. The presence of the amino, methoxy, and carboxylic acid groups provides multiple points for chemical modification, enabling the exploration of diverse chemical spaces in drug discovery programs. Nicotinic acid (Niacin), a form of Vitamin B3, and its derivatives are known to play fundamental roles in various biological processes, including energy metabolism and as dyslipidemic agents.[1][2] The specific substitution pattern of the title compound makes it a valuable precursor for creating novel compounds with potential therapeutic applications.

This guide provides a detailed, self-validating experimental workflow, from the initial synthesis of the free base to its conversion into the more stable and potentially more soluble dihydrochloride salt. Each step is accompanied by an explanation of the underlying chemical principles, ensuring that the researcher can not only execute the protocol but also understand the causality behind the experimental choices.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. These values are computed and should be confirmed by experimental analysis.

| Property | Value | Source |

| Molecular Formula | C₇H₉ClN₂O₃ | [3] |

| Molecular Weight | 204.61 g/mol | [3] |

| IUPAC Name | 2-amino-6-methoxypyridine-3-carboxylic acid;hydrochloride | [3] |

| Appearance | Expected to be a solid powder | Inferred |

| Solubility | Expected to be soluble in water and polar organic solvents | Inferred |

Experimental Protocols

Synthesis of 2-Amino-6-methoxy-nicotinic acid

The synthesis of the parent compound, 2-Amino-6-methoxy-nicotinic acid, can be approached through several synthetic routes. One plausible method, adapted from procedures for similar nicotinic acid derivatives, involves the hydrolysis of a corresponding nitrile or ester precursor.[4][5] A generalized synthetic workflow is presented below.

Caption: Generalized workflow for the synthesis of 2-Amino-6-methoxy-nicotinic acid.

Protocol 3.1.1: Synthesis via Hydrolysis of a Nitrile Precursor (Proposed)

This protocol is based on the general principle of nitrile hydrolysis to carboxylic acids, a common transformation in organic synthesis.

Materials:

-

2-Amino-6-methoxy-nicotinonitrile (or a suitable precursor)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Deionized Water

-

Sodium Hydroxide (NaOH) solution (e.g., 1 M)

-

Hydrochloric Acid (HCl) solution (e.g., 1 M)

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Separatory funnel

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-amino-6-methoxy-nicotinonitrile in a suitable volume of concentrated sulfuric acid. The use of concentrated acid facilitates the hydrolysis of the nitrile group.

-

Hydrolysis: Heat the reaction mixture to a temperature of 80-100 °C and maintain it for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, carefully pour the cooled reaction mixture onto crushed ice. This will precipitate the product and quench the reaction.

-

Neutralization and Extraction: Neutralize the acidic solution by the slow addition of a sodium hydroxide solution until the pH is approximately 7. Extract the aqueous layer with ethyl acetate multiple times. The neutralization step is crucial for the subsequent extraction of the product into an organic solvent.

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

Purification of 2-Amino-6-methoxy-nicotinic acid

The crude product from the synthesis will likely contain impurities and unreacted starting materials. Purification is essential to obtain a high-purity compound for subsequent steps and characterization.

Protocol 3.2.1: Recrystallization

Materials:

-

Crude 2-Amino-6-methoxy-nicotinic acid

-

Suitable solvent or solvent system (e.g., ethanol/water, methanol)

-

Erlenmeyer flask

-

Heating plate

-

Buchner funnel and filter paper

Procedure:

-

Solvent Selection: Determine a suitable solvent or solvent system in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.

-

Dissolution: Dissolve the crude product in a minimal amount of the hot solvent in an Erlenmeyer flask.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation: Collect the crystals by vacuum filtration using a Buchner funnel and wash them with a small amount of cold solvent.

-

Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Preparation of this compound

The dihydrochloride salt is prepared by treating the free base with hydrochloric acid. This often improves the compound's stability and aqueous solubility.

Caption: Workflow for the preparation of the dihydrochloride salt.

Protocol 3.3.1: Salt Formation

Materials:

-

Purified 2-Amino-6-methoxy-nicotinic acid

-

Anhydrous solvent (e.g., diethyl ether, methanol, or isopropanol)

-

Hydrochloric acid solution (e.g., 2 M in diethyl ether or gaseous HCl)

-

Round-bottom flask

-

Magnetic stirrer

-

Buchner funnel and filter paper

Procedure:

-

Dissolution: Dissolve the purified 2-Amino-6-methoxy-nicotinic acid in a minimal amount of a suitable anhydrous solvent in a round-bottom flask.

-

Acidification: While stirring, slowly add a solution of hydrochloric acid (approximately 2.2 equivalents) to the dissolved free base. The dihydrochloride salt should precipitate out of the solution. The use of an anhydrous solvent and a solution of HCl in an organic solvent or gaseous HCl is critical to prevent the introduction of water, which can affect the crystallization process.

-

Isolation: Stir the resulting suspension for a period to ensure complete precipitation. Collect the solid product by vacuum filtration.

-

Washing and Drying: Wash the collected solid with a small amount of the cold anhydrous solvent to remove any excess acid. Dry the final product under vacuum.

Characterization

Thorough characterization is imperative to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR should be performed.

Protocol 4.1.1: NMR Sample Preparation and Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of the dried product and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

-

Data Analysis: Analyze the chemical shifts, integration, and coupling patterns to confirm the presence of all expected protons and carbons in the molecule. The spectra of related aminonicotinic acid derivatives often show characteristic signals for the aromatic protons and the amino and methoxy groups.[6][7]

Expected ¹H NMR Spectral Features (in DMSO-d₆):

-

Aromatic protons on the pyridine ring.

-

A singlet for the methoxy group protons.

-

Broad signals for the amino and carboxylic acid protons. The dihydrochloride salt formation will likely shift these signals downfield.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity of a compound.

Protocol 4.2.1: Purity Analysis by HPLC

-

Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., methanol/water mixture) at a known concentration (e.g., 1 mg/mL). Further dilute as necessary.[8]

-

Chromatographic Conditions (General):

-

Analysis: Inject the sample and analyze the resulting chromatogram. The purity can be calculated based on the area percentage of the main peak.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the synthesized compound.

Protocol 4.3.1: MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol).

-

Analysis: Infuse the sample into a mass spectrometer (e.g., ESI-MS).

-

Data Interpretation: The resulting mass spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺ of the free base.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[11]

-

Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[11] Avoid contact with skin and eyes.[12]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[13]

-

Disposal: Dispose of the chemical waste in accordance with local, state, and federal regulations.

Potential Applications

This compound is a valuable intermediate for the synthesis of more complex molecules in drug discovery and development. Its structural features allow for a variety of chemical transformations:

-

Amide Coupling: The carboxylic acid group can be readily coupled with various amines to form amides, a common linkage in many pharmaceutical agents.

-

Esterification: The carboxylic acid can be converted to esters, which can act as prodrugs or modify the pharmacokinetic properties of a molecule.

-

Modification of the Amino Group: The amino group can be acylated, alkylated, or used in the formation of heterocyclic rings.

-

Nucleophilic Aromatic Substitution: The pyridine ring can undergo further functionalization.

Derivatives of nicotinic acid have been investigated for a wide range of therapeutic areas, including cardiovascular disease, inflammation, and as antimicrobial agents.[9][14][15] This compound provides a versatile platform for the synthesis of novel chemical entities for biological screening.

References

- Google Patents. (n.d.). EP3162796A1 - Method for producing 2-amino-6-methylnicotinic acid.

- Google Patents. (n.d.). CN106458908B - The manufacturing method of 2- amino -6- methylnicotinic acids.

- Riemer, T., et al. (2022).

- Horikawa, T., et al. (2001). A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine. Chemical & Pharmaceutical Bulletin, 49(12), 1621-1627.

-

Capot Chemical. (2026). MSDS of 6-aMino-nicotinic acid hydrochloride. Retrieved from [Link]

-

Council for Responsible Nutrition (CRN). (n.d.). Niacin: Nicotinic Acid, Nicotinamide, and Inositol Hexanicotinate. Retrieved from [Link]

- Al-Masum, M. A., & Al-Ghamdi, A. M. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1849.

-

PubChem. (n.d.). 2-Amino-6-methoxynicotinic acid HCl. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Nicotinic acid. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis Biological Activity of Novel Amino Acid-(N′-Benzoyl) Hydrazide and Amino Acid-(N′-Nicotinoyl) Hydrazide Derivatives. Retrieved from [Link]

-

ResearchGate. (2025). Comparison of microbiological and HPLC - Fluorescence detection methods for determination of niacin in fortified food products. Retrieved from [Link]

- Öztürk, H. İ., & Gürbüz, Ü. (2018). Determination of niacin profiles in some animal and plant based foods by high performance liquid chromatography: association with healthy nutrition. Journal of the Hellenic Veterinary Medical Society, 69(1), 765-772.

-

ResearchGate. (2025). Preparation of Nicotinoyl Amino Acid Derivatives by Fmoc-Solid Phase Synthesis and Preliminary Studies on the DNA-Binding Properties of Nicotinoyl Derivatives. Retrieved from [Link]

- Pauli, G. F., et al. (2012). NMR-spectroscopic analysis of mixtures: from structure to function.

-

PubChem. (n.d.). 2-Amino-6-methoxybenzothiazole. Retrieved from [Link]

-

ResearchGate. (2016). SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. Retrieved from [Link]

-

SIELC Technologies. (n.d.). HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column. Retrieved from [Link]

-

Stanić, P., Šmit, B., & Milenković, D. (n.d.). Supplementary information Kinetics and mechanism of amino acid derived 2-thiohydanoin formation reactions. Retrieved from [Link]

-

ResearchGate. (n.d.). NMR for Mixture Analysis: Concentration Ordered Spectroscopy. Retrieved from [Link]

-

Wikipedia. (n.d.). Nicotinic acid. Retrieved from [Link]

-

Chromatography Online. (n.d.). Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-Column Photochemical Derivatization in Foods and Supplements. Retrieved from [Link]

-

Journal of Pharmaceutical Sciences. (2023). Application of NMR and Chemometric Analyses to Better Understand the Quality Attributes in pH and Thermally Degraded Monoclonal Antibodies. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-6-methoxy-3-nitropyridine. Retrieved from [Link]

Sources

- 1. crnusa.org [crnusa.org]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. 2-Amino-6-methoxynicotinic acid HCl | C7H9ClN2O3 | CID 124222620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. EP3162796A1 - Method for producing 2-amino-6-methylnicotinic acid - Google Patents [patents.google.com]

- 5. A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pickeringlabs.com [pickeringlabs.com]

- 9. Determination of niacin profiles in some animal and plant based foods by high performance liquid chromatography: association with healthy nutrition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column | SIELC Technologies [sielc.com]

- 11. capotchem.com [capotchem.com]

- 12. carlroth.com [carlroth.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Application and Protocol for Receptor Binding Studies of 2-Amino-6-methoxy-nicotinic acid dihydrochloride

Introduction: Unveiling the Binding Profile of a Novel Nicotinic Acid Analogue

2-Amino-6-methoxy-nicotinic acid dihydrochloride is a synthetic organic compound structurally related to nicotinic acid (Niacin or Vitamin B3). While nicotinic acid is a well-established ligand for the G protein-coupled receptor GPR109A (HM74A), the receptor binding profile of this particular analogue is not extensively characterized in publicly available literature.[1][2] This document provides a comprehensive guide for researchers and drug development professionals to investigate the binding affinity and selectivity of this compound for a putative target, the nicotinic acetylcholine receptor (nAChR), using competitive radioligand binding assays.

The protocols and principles outlined herein are designed to be a robust starting point for characterizing the interaction of this novel compound with the nAChR, a critical target in neuroscience and pharmacology.[3][4] The nAChRs are ligand-gated ion channels that play a pivotal role in synaptic transmission, and their modulation has therapeutic potential in a range of neurological disorders.[3][4] This guide will provide the foundational methodology to determine key binding parameters such as the inhibitory constant (Ki), which is essential for understanding the compound's potency and for guiding further drug development efforts.

Compound Profile: this compound

A thorough understanding of the physicochemical properties of a test compound is paramount for designing and interpreting receptor binding studies.

| Property | Value | Source |

| IUPAC Name | 2-amino-6-methoxypyridine-3-carboxylic acid;hydrochloride | PubChem[5] |

| Molecular Formula | C₇H₉ClN₂O₃ | PubChem[5] |

| Molecular Weight | 204.61 g/mol | PubChem[5] |

| Appearance | White to off-white solid | ChemicalBook[6] |

| Storage | 2-8°C, protect from light | ChemicalBook[6] |

Important Considerations:

-

Solubility: The dihydrochloride salt form suggests good aqueous solubility. However, it is crucial to experimentally determine the solubility in the chosen assay buffer to prepare accurate stock solutions.

-

Stability: The stability of the compound in solution and under assay conditions should be assessed to ensure the integrity of the results.

-

Safety: Researchers should consult the Safety Data Sheet (SDS) for detailed handling and disposal information.[7][8][9][10] Standard laboratory personal protective equipment (PPE) should be worn.

Principles of Competitive Radioligand Binding Assays

Competitive radioligand binding assays are a cornerstone of pharmacology for determining the affinity of an unlabeled test compound for a receptor.[11][12][13][14] The principle relies on the competition between a radiolabeled ligand (with known affinity) and the unlabeled test compound for a finite number of receptor binding sites.

The assay is performed by incubating a fixed concentration of a radioligand with the receptor preparation (e.g., cell membranes) in the presence of increasing concentrations of the unlabeled test compound. The amount of radioligand bound to the receptor is then measured. As the concentration of the unlabeled compound increases, it displaces the radioligand, leading to a decrease in the measured radioactivity.

The data from a competitive binding experiment are typically plotted as the percentage of specific binding of the radioligand versus the log concentration of the unlabeled competitor. This results in a sigmoidal curve from which the IC50 value (the concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand) can be determined. The IC50 value is then used to calculate the inhibitory constant (Ki), which represents the affinity of the unlabeled compound for the receptor.

Experimental Workflow for Competitive Binding Assay

Caption: Workflow of a competitive radioligand binding assay.

Protocol: Competitive Radioligand Binding Assay for nAChR

This protocol describes a competitive binding assay to determine the affinity of this compound for the nicotinic acetylcholine receptor using a suitable radioligand, such as [³H]Epibatidine.

Materials and Reagents

-

Receptor Source: Cell membranes from a cell line recombinantly expressing the desired nAChR subtype (e.g., α4β2) or tissue homogenates known to be rich in nAChRs (e.g., rat brain cortex).

-

Radioligand: [³H]Epibatidine (a high-affinity nAChR agonist).

-

Test Compound: this compound.

-

Unlabeled Ligand for Nonspecific Binding: A high concentration of a known nAChR ligand (e.g., nicotine or cytisine).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Filtration Apparatus: Cell harvester and glass fiber filters (e.g., Whatman GF/B).

-

Scintillation Vials and Cocktail.

-

Liquid Scintillation Counter.

-

96-well microtiter plates.

Step-by-Step Methodology

-

Preparation of Reagents:

-

Prepare a stock solution of this compound (e.g., 10 mM in assay buffer). Perform serial dilutions to create a range of concentrations (e.g., from 1 nM to 100 µM).

-

Prepare a working solution of the radioligand ([³H]Epibatidine) in assay buffer at a concentration close to its Kd value (e.g., 0.2 nM).

-

Prepare a high concentration of the unlabeled ligand for determining nonspecific binding (e.g., 100 µM nicotine).

-

Prepare the receptor membrane suspension in assay buffer to a final protein concentration of 50-100 µ g/well .

-

-

Assay Setup (in a 96-well plate):

-

Total Binding: Add 50 µL of assay buffer, 50 µL of radioligand working solution, and 100 µL of receptor membrane suspension to designated wells.

-

Nonspecific Binding: Add 50 µL of the high-concentration unlabeled ligand, 50 µL of radioligand working solution, and 100 µL of receptor membrane suspension to designated wells.

-

Competitive Binding: Add 50 µL of each concentration of this compound, 50 µL of radioligand working solution, and 100 µL of receptor membrane suspension to the remaining wells.

-

All determinations should be performed in triplicate.

-

-

Incubation:

-

Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium. The optimal incubation time should be determined in preliminary experiments.

-

-

Filtration:

-

Rapidly terminate the incubation by filtering the contents of each well through the glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate.

-

Measure the radioactivity in each vial using a liquid scintillation counter.

-

Data Analysis and Interpretation

-

Calculate Specific Binding:

-

Specific Binding = Total Binding - Nonspecific Binding.

-

-

Generate Competition Curve:

-

Plot the percentage of specific binding (where 100% is the specific binding in the absence of the competitor) against the logarithm of the concentration of this compound.

-

-

Determine IC50:

-

Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value.

-

-

Calculate Ki:

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the dissociation constant of the radioligand for the receptor.

-

-

Data Analysis Workflow

Caption: Simplified signaling pathway upon nAChR activation.

Conclusion and Future Directions

This application note provides a comprehensive framework for the initial characterization of this compound's binding affinity for nicotinic acetylcholine receptors. The successful determination of its Ki value will be a critical first step in understanding its pharmacological profile.

Further studies should include:

-

Selectivity Profiling: Assessing the compound's binding affinity against a panel of other receptors to determine its selectivity.

-

Functional Assays: Investigating whether the compound acts as an agonist, antagonist, or allosteric modulator of nAChR function using techniques such as electrophysiology or calcium imaging.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing related analogues to identify key structural features responsible for receptor binding and activity.

By following the detailed protocols and principles outlined in this guide, researchers can generate high-quality, reproducible data to elucidate the pharmacological properties of this compound and evaluate its potential as a novel therapeutic agent.

References

- Capot Chemical Co., Ltd. (2019).

-

Carl ROTH. (n.d.). Safety Data Sheet: Nicotinic acid. [Link]

-

Wise, A., et al. (2006). Nicotinic acid receptor subtypes and their ligands. Medicinal research reviews, 26(2), 118-131. [Link]

-

Wikipedia. (2024). Nicotinic acid. [Link]

-

Cashin, A. L., et al. (2007). Binding Interactions with the Complementary Subunit of Nicotinic Receptors. Journal of Biological Chemistry, 282(43), 31634–31641. [Link]

-

Alfa Cytology. (2020). Competitive Radioligand Binding Assays. [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Nicotinic acid. [Link]

-

Kamanna, V. S., & Kashyap, M. L. (2008). Mechanism of action of niacin. The American journal of cardiology, 101(8A), 20B-26B. [Link]

-

PubChem. (n.d.). 2-Amino-6-methoxynicotinic acid HCl. [Link]

-

Green, W. N., & Wanamaker, C. P. (1997). Formation of the Nicotinic Acetylcholine Receptor Binding Sites. The Journal of neuroscience : the official journal of the Society for Neuroscience, 17(15), 5555–5563. [Link]

-

Abraxis LLC. (n.d.). Anatoxin-a Receptor-Binding Assay (Microtiter Plate). [Link]

-

Czajkowski, C., & Karlin, A. (1991). Negatively charged amino acid residues in the nicotinic receptor delta subunit that contribute to the binding of acetylcholine. Proceedings of the National Academy of Sciences of the United States of America, 88(14), 6285–6289. [Link]

-

Bylund, D. B. (1992). Radioligand binding assays and their analysis. The Journal of pharmacology and experimental therapeutics, 262(1), 1–5. [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay. [Link]

-

Pike, A. W. (2005). Nicotinic acid: pharmacological effects and mechanisms of action. Current atherosclerosis reports, 7(1), 74–80. [Link]

-

Creative Bioarray. (n.d.). Radioligand Binding Assay. [Link]

-

Taylor, P., & Sine, S. M. (1999). Nicotinic Receptors. In Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. [Link]

Sources

- 1. Nicotinic acid receptor subtypes and their ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Binding Interactions with the Complementary Subunit of Nicotinic Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nicotinic Receptors - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. 2-Amino-6-methoxynicotinic acid HCl | C7H9ClN2O3 | CID 124222620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-AMINO-6-METHOXY-NICOTINIC ACID | 1196156-84-9 [chemicalbook.com]

- 7. capotchem.cn [capotchem.cn]

- 8. sigmaaldrich.cn [sigmaaldrich.cn]

- 9. carlroth.com:443 [carlroth.com:443]

- 10. carlroth.com [carlroth.com]

- 11. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]

- 12. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]

The Strategic Application of 2-Amino-6-methoxy-nicotinic acid dihydrochloride in Modern Drug Discovery: A Guide for Researchers

Introduction: The Power of Privileged Scaffolds in Medicinal Chemistry

In the landscape of contemporary drug discovery, the identification and utilization of "privileged scaffolds" represent a cornerstone of efficient and successful lead generation. These are molecular frameworks that are capable of binding to multiple biological targets, thereby serving as versatile starting points for the development of novel therapeutics. The pyridine ring, a bioisostere of benzene, is one such preeminent scaffold, frequently embedded in the architecture of numerous approved drugs. Within this class, 2-aminonicotinic acid and its derivatives stand out due to their rich chemical functionality and inherent potential for biological activity. This guide provides a detailed exploration of 2-Amino-6-methoxy-nicotinic acid dihydrochloride , a compound poised for significant application in medicinal chemistry. While direct literature on this specific salt is emerging, its core structure, 2-amino-6-methoxynicotinic acid, presents a compelling case for its utility as a versatile building block for the synthesis of innovative drug candidates.

This document will elucidate the inferred potential of this molecule by examining the well-established roles of its parent scaffold, 2-aminonicotinic acid, and by applying the principles of medicinal chemistry, such as bioisosterism, to understand the contribution of its specific substituents. We will delve into its prospective applications, supported by detailed, field-proven experimental protocols.

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of a scaffold is paramount for its effective deployment in a drug discovery program. Below is a summary of the known properties of the parent compound, 2-aminonicotinic acid, which provides a baseline for predicting the behavior of its 6-methoxy derivative.

| Property | Value (for 2-Aminonicotinic acid) | Reference |

| CAS Number | 5345-47-1 | [1][2] |

| Molecular Formula | C₆H₆N₂O₂ | [2] |

| Molecular Weight | 138.12 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 295-297 °C (decomposes) | [] |

| Solubility | Good solubility in polar solvents like DMSO and DMF; some solubility in water. | [][4] |

The introduction of a methoxy group at the 6-position is anticipated to increase the lipophilicity of the molecule, which can have significant implications for its pharmacokinetic profile, including cell permeability and metabolic stability. The dihydrochloride salt form is designed to enhance aqueous solubility, a critical attribute for compound handling, formulation, and in vitro biological assays.

The 2-Aminonicotinic Acid Scaffold: A Hub of Biological Activity

The 2-aminonicotinic acid framework is a proven precursor to a diverse array of biologically active molecules. Its unique arrangement of a carboxylic acid, an amino group, and a pyridine ring allows for a multitude of chemical transformations, making it an invaluable starting material for creating compound libraries for high-throughput screening.[1][5]

Established Applications of the 2-Aminonicotinic Acid Core:

-

Antimicrobial Agents: The scaffold has been utilized in the development of novel antibiotics by demonstrating effectiveness against certain bacterial strains.[6]

-

Neuroprotective Compounds: Derivatives have shown potential protective effects on neuronal cells, suggesting applications in the treatment of neurodegenerative diseases.[6]

-

Anticancer Agents: The structural motif is being explored for the synthesis of molecules with antiproliferative properties.[5]

-

Agrochemicals: Its inherent antimicrobial properties also make it a useful intermediate in the formulation of new agrochemicals.[6]

-

Metabolic Modulators: As a key intermediate in the synthesis of Vitamin B3 (niacin and niacinamide) derivatives, it is central to the production of compounds that influence cellular metabolism.[1]

The Role of the 6-Methoxy Group: A Strategic Bioisosteric Modification

The substitution of a hydrogen atom with a methoxy group at the 6-position of the 2-aminonicotinic acid scaffold is a deliberate design choice rooted in the principles of bioisosterism. Bioisosteric replacement is a widely used strategy in medicinal chemistry to fine-tune the properties of a lead compound to enhance its efficacy, selectivity, and pharmacokinetic profile.[7][8] The methoxy group can act as a bioisostere for other functionalities, such as a hydroxyl or even a halogen atom, and can impart several advantageous properties:

-

Modulation of Electronic Properties: The electron-donating nature of the methoxy group can alter the reactivity of the pyridine ring and influence its binding interactions with biological targets.

-

Improved Metabolic Stability: The methoxy group can block positions susceptible to metabolic oxidation, thereby increasing the compound's half-life in vivo.

-

Enhanced Lipophilicity: An increase in lipophilicity can improve cell membrane permeability and oral bioavailability.

-

Fine-tuning of Conformation: The steric bulk of the methoxy group can influence the preferred conformation of the molecule, potentially leading to a more favorable orientation for target binding.

Experimental Protocols: Harnessing the Synthetic Versatility of the Scaffold

The true value of this compound lies in its potential as a versatile starting material. The presence of three distinct functional groups—the carboxylic acid, the aromatic amine, and the pyridine ring—offers multiple handles for chemical modification.

Diagram: Synthetic Utility of the 2-Amino-6-methoxy-nicotinic Acid Scaffold

Caption: Synthetic pathways from the 2-Amino-6-methoxy-nicotinic acid scaffold.

Protocol 1: General Procedure for Amide Library Synthesis

Rationale: Amide bond formation is one of the most fundamental and widely utilized reactions in medicinal chemistry. This protocol allows for the rapid generation of a diverse library of amides by coupling the carboxylic acid of the scaffold with a variety of primary and secondary amines.

Materials:

-

This compound

-

A diverse library of primary and secondary amines

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Flash chromatography system

Procedure:

-

Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DMF, add DIPEA (2.2 eq) and stir for 10 minutes at room temperature.

-

Activation: Add HOBt (1.2 eq) and EDC (1.2 eq) to the reaction mixture. Stir for 30 minutes at room temperature to activate the carboxylic acid.

-

Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase). The reaction is typically complete within 4-12 hours.

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. Purify the crude product by flash chromatography on silica gel to afford the desired amide.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and LC-MS.

Protocol 2: Electrophilic Bromination of the Pyridine Ring

Rationale: Introducing a halogen atom onto the pyridine ring opens up a gateway to a vast array of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of diverse aryl, heteroaryl, and alkyl groups. This protocol provides a method for the regioselective bromination of the scaffold.[4]

Materials:

-

2-Amino-6-methoxy-nicotinic acid

-

N-Bromosuccinimide (NBS)

-

Glacial acetic acid

-

Ice bath

-

Magnetic stirrer and hotplate

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2-Amino-6-methoxy-nicotinic acid (1.0 eq) in glacial acetic acid. Cool the solution in an ice-water bath.

-

Reagent Addition: With stirring, slowly add N-Bromosuccinimide (1.05 eq) to the reaction mixture.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux for 4-6 hours. Monitor the reaction by TLC.

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The brominated product will often precipitate out of the solution.

-

Purification: Collect the solid product by filtration. Wash the solid with a small amount of cold glacial acetic acid, followed by water to remove residual acetic acid.

-

Drying and Characterization: Dry the product under vacuum. Confirm the structure, regioselectivity, and purity by ¹H NMR, ¹³C NMR, and LC-MS.

Logical Workflow for Scaffold-Based Drug Discovery

The integration of this compound into a drug discovery pipeline follows a logical and iterative process.

Diagram: Scaffold-Based Drug Discovery Workflow

Caption: Iterative cycle of scaffold-based drug discovery.

Conclusion and Future Outlook

This compound represents a highly promising, yet underexplored, scaffold for medicinal chemistry. By leveraging the known biological relevance of the 2-aminonicotinic acid core and the strategic placement of a methoxy group, researchers are well-equipped to generate novel compound libraries with a high probability of yielding hits against a multitude of biological targets. The synthetic versatility of this scaffold, coupled with the enhanced solubility provided by its dihydrochloride salt form, makes it an ideal candidate for modern drug discovery campaigns. As research continues, it is anticipated that derivatives of this scaffold will emerge as valuable leads in the development of next-generation therapeutics.

References

- Exploring the Synthesis and Applications of 2-Aminonicotinic Acid. (URL: Available upon request)

- 2-Aminonicotinic Acid: Your Key Intermediate for Pharmaceutical Innov

-

Nicotinamide - Wikipedia. (URL: [Link])

- Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents - PubMed Central. (2025-10-03). (URL: Available upon request)

-

Bioisosterism - Drug Design Org. (URL: [Link])

-

Synthesis of some 2-aminonicotinic acid derivatives - PubMed. (URL: [Link])

-

2-Aminonicotinic Acid 1-Oxides Are Chemically Stable Inhibitors of Quinolinic Acid Synthesis in the Mammalian Brain: A Step toward New Antiexcitotoxic Agents | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

-

Synthesis of 2-aminonicotinic acid - ResearchGate. (URL: [Link])

-

Discovery of Novel Nicotinamide Derivatives by a Two-Step Strategy of Azo-Incorporating and Bioisosteric Replacement - ACS Publications. (2024-09-14). (URL: [Link])

-

Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC - NIH. (URL: [Link])

- Bioisosterism: A Rational Approach in Drug Design - Institute of Industrial Science, the University of Tokyo. (URL: Available upon request)

-

New 4-Thiazolidinones of Nicotinic Acid with 2-Amino-6-methylbenzothiazole and their Biological Activity - MDPI. (URL: [Link])

-

Discovery of Novel Nicotinamide Derivatives by a Two-Step Strategy of Azo-Incorporating and Bioisosteric Replacement - PubMed. (2024-09-25). (URL: [Link])

-

(PDF) SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES - ResearchGate. (2016-04-19). (URL: [Link])

- Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025-03-24). (URL: Available upon request)

-

Nicotinic acid derivatives: Application and uses, review - ResearchGate. (2021-12-30). (URL: [Link])

-

Advances in the Synthesis of Heterocyclic Compounds and Their Applications - MDPI. (URL: [Link])

-